N~2~,N~5~-bis(phenylacetyl)ornithine
Description
N²,N⁵-Bis(phenylacetyl)ornithine is a modified amino acid derivative of L-ornithine, a non-proteinogenic α-amino acid pivotal in the urea cycle (CAS 70-26-8) . The compound features phenylacetyl groups (-COCH₂C₆H₅) attached to both the δ- (N⁵) and α-amine (N²) positions of ornithine. This dual acylation distinguishes it from simpler ornithine derivatives and imparts unique physicochemical and biological properties.
Properties
IUPAC Name |
2,5-bis[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(14-16-8-3-1-4-9-16)22-13-7-12-18(21(26)27)23-20(25)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMHIALPNDBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Ornithine Derivatives
Structural and Functional Group Variations
The table below highlights key differences between N²,N⁵-bis(phenylacetyl)ornithine and structurally related compounds:
Key Observations :
- Electron Effects : Trifluoroacetyl groups (in CAS 2804-68-4) are strongly electron-withdrawing, whereas phenylacetyl balances electron withdrawal with steric bulk, influencing reactivity and stability .
- Dual Acylation : Most analogues modify only one amine (e.g., N⁵ in urea cycle therapeutics), but bis-acylation in the target compound may enable multivalent interactions in polymer cross-linking or enzyme inhibition .
Urea Cycle and Ammonia Scavenging
- Sodium Phenylbutyrate (NaPBA) : Used in urea cycle disorders (UCDs) to conjugate with glutamine, forming phenylacetylglutamine (PAGN) for ammonia excretion . N²,N⁵-Bis(phenylacetyl)ornithine could act similarly by leveraging phenylacetyl’s affinity for acyltransferases, though its dual modification might alter metabolic pathways compared to NaPBA.
- Ornithine Translocase Deficiency (HHH) : Native ornithine is critical for mitochondrial transport; phenylacetyl groups may disrupt this process, necessitating structure-activity studies .
Unique Attributes of N²,N⁵-Bis(phenylacetyl)ornithine
- Dual Functionalization: Simultaneous modification of both amines is rare in ornithine chemistry, enabling novel applications in bioconjugation or multivalent therapeutics.
- Metabolic Pathway Modulation : Its structure may interfere with ornithine decarboxylase or arginase enzymes, offering routes to study polyamine biosynthesis or urea cycle modulation .
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